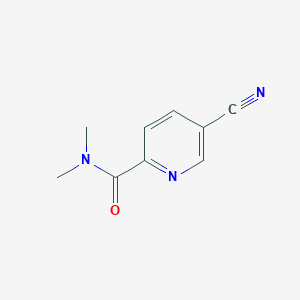

5-cyano-N,N-dimethylpyridine-2-carboxamide

Description

Properties

IUPAC Name |

5-cyano-N,N-dimethylpyridine-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N3O/c1-12(2)9(13)8-4-3-7(5-10)6-11-8/h3-4,6H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKSXADYDAQVBMV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=O)C1=NC=C(C=C1)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

5-cyano-N,N-dimethylpyridine-2-carboxamide CAS number and molecular weight

An In-Depth Technical Guide to 5-cyano-N,N-dimethylpyridine-2-carboxamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 5-cyano-N,N-dimethylpyridine-2-carboxamide, a heterocyclic compound of interest in medicinal chemistry and drug discovery. We will delve into its fundamental physicochemical properties, explore plausible and efficient synthetic pathways, and discuss its potential applications as a versatile building block for the development of novel therapeutic agents. This document is intended to serve as a foundational resource for researchers, offering both theoretical insights and practical, field-proven methodologies for the synthesis and characterization of this compound. All protocols and claims are grounded in established chemical principles and supported by authoritative references.

Introduction: The Role of Pyridine-Based Scaffolds in Modern Drug Discovery

The pyridine ring is a privileged scaffold in medicinal chemistry, forming the core structure of numerous FDA-approved drugs.[1] Its unique electronic properties, ability to participate in hydrogen bonding, and metabolic stability make it an attractive framework for designing molecules that interact with a wide range of biological targets. The strategic functionalization of the pyridine ring allows for the fine-tuning of a compound's pharmacological and pharmacokinetic profile.

Specifically, pyridine-2-carboxamides are a subclass that has demonstrated significant biological activity. The carboxamide group at the 2-position acts as a key interaction point, often with the hinge region of protein kinases, while substituents at other positions can be modified to enhance potency and selectivity.[2] The introduction of a cyano group, as in 5-cyano-N,N-dimethylpyridine-2-carboxamide, is a common strategy in drug design to introduce polarity, modulate metabolic stability, and serve as a hydrogen bond acceptor. Cyanopyridine derivatives are crucial intermediates in the synthesis of many biologically active compounds.[1][3] This guide focuses specifically on the N,N-dimethylated version, providing the core knowledge needed to leverage this molecule in research and development programs.

Core Physicochemical and Structural Properties

A thorough understanding of a compound's physical and chemical properties is fundamental to its application in research. 5-cyano-N,N-dimethylpyridine-2-carboxamide is a white crystalline powder at room temperature. Key identifying information and properties are summarized in the table below.

| Property | Value | Source |

| CAS Number | 1343225-44-4 | Sigma-Aldrich |

| Molecular Formula | C₉H₉N₃O | Sigma-Aldrich |

| Molecular Weight | 175.19 g/mol | Sigma-Aldrich |

| Physical Form | Powder | Sigma-Aldrich |

| Melting Point | 105-107 °C | Sigma-Aldrich |

| InChI Key | AKSXADYDAQVBMV-UHFFFAOYSA-N | Sigma-Aldrich |

| SMILES | CN(C)C(=O)c1ccc(cn1)C#N |

These properties are critical for determining appropriate solvents for reactions and analysis, understanding potential polymorphism, and ensuring correct material handling and storage.

Synthesis and Manufacturing Insights

Retrosynthetic Analysis and Strategy

The most logical approach involves the formation of the amide bond as a key final step. This retrosynthetic analysis breaks down the target molecule into simpler, commercially available precursors.

Caption: Retrosynthetic pathway for the target compound.

This strategy hinges on two key transformations: the formation of the amide bond between an activated carboxylic acid derivative and dimethylamine, and the introduction or presence of the 5-cyano group. A plausible forward synthesis is detailed below.

Proposed Synthetic Workflow and Protocol

This protocol describes a two-step process starting from a commercially available 5-halopyridine derivative. The choice of a halogenated precursor allows for a variety of cyanation methods.

Caption: Proposed experimental workflow for synthesis.

Experimental Protocol: Synthesis via Amide Coupling

This protocol is based on standard organic chemistry transformations for amide bond formation.[4]

-

Activation of Carboxylic Acid:

-

To a solution of 5-cyanopyridine-2-carboxylic acid (1.0 eq) in anhydrous dichloromethane (DCM, 10 mL/mmol) under an argon atmosphere, add oxalyl chloride (1.5 eq) dropwise at 0 °C.

-

Add a catalytic amount of N,N-dimethylformamide (DMF, 1 drop).

-

Allow the reaction to warm to room temperature and stir for 2 hours. The progress can be monitored by the cessation of gas evolution.

-

Causality: Oxalyl chloride with catalytic DMF is a standard and highly efficient method for converting a carboxylic acid to a highly reactive acyl chloride intermediate, which is susceptible to nucleophilic attack by the amine.

-

-

Amide Formation:

-

Cool the reaction mixture containing the in-situ generated acyl chloride back to 0 °C.

-

In a separate flask, dissolve dimethylamine hydrochloride (2.2 eq) in DCM and add triethylamine (2.5 eq) to generate the free base.

-

Add the dimethylamine solution dropwise to the acyl chloride solution.

-

Stir the reaction at room temperature for 4 hours or until completion, as monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Causality: Triethylamine is used as a base to neutralize the HCl generated during the reaction, driving the equilibrium towards product formation. Using a slight excess of the amine ensures the complete consumption of the limiting acyl chloride.

-

-

Work-up and Purification:

-

Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate.

-

Separate the organic layer, and extract the aqueous layer twice with DCM.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield the final product, 5-cyano-N,N-dimethylpyridine-2-carboxamide.

-

Applications in Research and Drug Development

While specific biological activities for 5-cyano-N,N-dimethylpyridine-2-carboxamide are not yet widely reported, its structural motifs are present in numerous compounds with significant therapeutic potential. Its primary value lies in its use as a molecular scaffold or building block in fragment-based and traditional drug discovery campaigns.

-

Kinase Inhibitor Development: The 2-carboxamide pyridine scaffold is a known hinge-binding motif for many protein kinases.[2] The N,N-dimethylamide provides a compact group that can be optimized for solubility and cell permeability, while the 5-cyano group can be used to probe interactions in adjacent pockets or to block sites of metabolism. Related structures have shown activity against targets like MMP-13.[5]

-

Antimicrobial Agents: Cyanopyridine and pyridone derivatives have been investigated for their antimicrobial properties.[1] This scaffold could serve as a starting point for the synthesis of novel antibacterial or antifungal agents.

-

Central Nervous System (CNS) Agents: The pyridine core is common in CNS-active drugs. Modifications of this scaffold could be explored for activity against neurological targets. Related N-arylalkyl-N'-cyano-3-pyridinecarboxamidines have been investigated as potent antihypertensive agents acting as potassium channel openers.[6]

Quality Control and Characterization Protocols

Ensuring the identity and purity of the synthesized compound is a critical, self-validating step in any research workflow.

Protocol 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Objective: To confirm the chemical structure and assess purity.

-

Methodology:

-

Dissolve 5-10 mg of the purified compound in 0.6 mL of deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).

-

Acquire ¹H NMR and ¹³C NMR spectra on a 400 MHz or higher spectrometer.

-

Expected ¹H NMR signals: Resonances corresponding to the three aromatic protons on the pyridine ring, and two distinct singlets for the N-methyl groups (which may be broadened due to restricted rotation around the amide C-N bond).

-

Expected ¹³C NMR signals: Resonances for the carbonyl carbon, the nitrile carbon, the five carbons of the pyridine ring, and the N-methyl carbons.

-

-

Trustworthiness: NMR provides an unambiguous fingerprint of the molecule's carbon-hydrogen framework, confirming connectivity and the absence of significant impurities.

Protocol 2: Liquid Chromatography-Mass Spectrometry (LC-MS)

-

Objective: To confirm the molecular weight and assess purity.

-

Methodology:

-

Prepare a dilute solution (approx. 1 mg/mL) of the compound in a suitable solvent like methanol or acetonitrile.

-

Inject the solution into an HPLC system coupled to a mass spectrometer (e.g., electrospray ionization - ESI).

-

Expected Result: A major peak in the chromatogram corresponding to the product. The mass spectrum should show a prominent ion corresponding to the protonated molecule [M+H]⁺ at m/z 176.19.

-

-

Trustworthiness: This method confirms that the compound has the correct molecular weight and provides a highly sensitive measure of its purity.

Conclusion

5-cyano-N,N-dimethylpyridine-2-carboxamide is a chemical entity with significant potential for application in drug discovery and medicinal chemistry. Its straightforward synthesis from accessible precursors, combined with the proven utility of its core structural motifs, makes it an attractive building block for creating libraries of novel compounds. This guide provides the foundational knowledge—from physicochemical properties to detailed synthetic and analytical protocols—required for researchers to confidently incorporate this molecule into their research and development pipelines.

References

-

A Facile Synthesis of Carboxamides by Dehydration Condensation Between Free Carboxylic Acids and Amines Using O,O′-Di(2-pyridyl) Thiocarbonate . Collection of Czechoslovak Chemical Communications. [Link]

-

Synthesis and Biological Activity of 3- and 5-Amino Derivatives of Pyridine-2-carboxaldehyde Thiosemicarbazone . Scilit. [Link]

-

New Dimethylpyridine-3-Carboxamide Derivatives as MMP-13 Inhibitors with Anticancer Activity . MDPI. [Link]

-

New N-amino-5-cyano-6-pyridones as antimicrobial small molecules endowed with DNA gyrase a inhibitory activity: design, one-pot synthesis, biological assessment and in silico insights . PMC. [Link]

-

The Direct Formation of 2-Cyano-4-amidopyridine via α-Cyanation of 4-Amidopyridine N-Oxide with Dimethylcarbamoyl Chloride and Cheap Potassium Cyanide . Acta Chimica Slovenica. [Link]

-

Cyanoamidines. II. Synthesis and pharmacological activity of N-arylalkyl-N'-cyano-3-pyridinecarboxamidines . PubMed. [Link]

- WO2008010796A1 - Process for preparing pyridine-2-carboxamides and intermediates therefor.

Sources

- 1. New N-amino-5-cyano-6-pyridones as antimicrobial small molecules endowed with DNA gyrase a inhibitory activity: design, one-pot synthesis, biological assessment and in silico insights - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. acta-arhiv.chem-soc.si [acta-arhiv.chem-soc.si]

- 4. CCCC 2000, Volume 65, Issue 4, Abstracts pp. 621-630 | Collection of Czechoslovak Chemical Communications [pikka.uochb.cas.cz]

- 5. mdpi.com [mdpi.com]

- 6. Cyanoamidines. II. Synthesis and pharmacological activity of N-arylalkyl-N'-cyano-3-pyridinecarboxamidines - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Solubility Profile of 5-cyano-N,N-dimethylpyridine-2-carboxamide in Organic Solvents

This guide provides a comprehensive technical overview of the solubility profile of 5-cyano-N,N-dimethylpyridine-2-carboxamide. It is intended for researchers, scientists, and professionals in drug development who require a deep understanding of this compound's behavior in various organic solvents. This document moves beyond a simple data sheet, offering a framework for predicting, experimentally determining, and interpreting the solubility of this and similar novel compounds.

Introduction to 5-cyano-N,N-dimethylpyridine-2-carboxamide

5-cyano-N,N-dimethylpyridine-2-carboxamide is a pyridine carboxamide derivative. The pyridine ring is a common motif in biologically active compounds, and the carboxamide and cyano groups introduce specific electronic and steric properties that can influence intermolecular interactions and, consequently, its solubility.[1][2] A thorough understanding of its solubility is critical for a range of applications, from designing synthetic routes and purification strategies to formulating drug products and understanding its ADMET (absorption, distribution, metabolism, excretion, and toxicity) profile.[3]

Table 1: Physicochemical Properties of 5-cyano-N,N-dimethylpyridine-2-carboxamide

| Property | Value | Source |

| Molecular Formula | C₉H₉N₃O | [4] |

| Molecular Weight | 175.19 g/mol | [4] |

| Appearance | Powder | [4] |

| Melting Point | 105-107 °C | [4] |

| InChI Key | AKSXADYDAQVBMV-UHFFFAOYSA-N | [4] |

Theoretical Framework for Solubility

The principle of "like dissolves like" is a fundamental concept in predicting solubility.[5] This means that a solute will dissolve best in a solvent that has a similar polarity and intermolecular forces. The solubility of 5-cyano-N,N-dimethylpyridine-2-carboxamide in a given organic solvent is governed by a balance of intermolecular forces between the solute-solute, solvent-solvent, and solute-solvent molecules.

The key structural features of 5-cyano-N,N-dimethylpyridine-2-carboxamide that dictate its solubility are:

-

The pyridine ring: A weakly basic, aromatic heterocycle that can participate in π-π stacking and dipole-dipole interactions.

-

The cyano group (-C≡N): A strongly polar group with a significant dipole moment, capable of acting as a hydrogen bond acceptor.

-

The N,N-dimethylcarboxamide group (-CON(CH₃)₂): A polar, aprotic group that is a strong hydrogen bond acceptor.[1][6][7]

Due to these polar functional groups, the molecule is expected to be more soluble in polar solvents than in non-polar solvents.[2] The presence of hydrogen bond acceptors suggests that it will have favorable interactions with protic solvents (e.g., alcohols) and polar aprotic solvents (e.g., acetone, acetonitrile).[5][6]

Predictive Models for Solubility

In the absence of experimental data, computational models can provide valuable initial estimates of solubility.

Quantitative Structure-Property Relationship (QSPR)

QSPR models are mathematical relationships that correlate the chemical structure of a compound with its physicochemical properties, including solubility.[4][8][9] These models use molecular descriptors (e.g., molecular weight, volume, number of hydrogen bond donors/acceptors) to predict solubility.[8][9] For a novel compound like 5-cyano-N,N-dimethylpyridine-2-carboxamide, a QSPR model trained on a diverse dataset of related structures could offer a reasonable prediction of its solubility in various solvents.[10]

Hansen Solubility Parameters (HSP)

Hansen Solubility Parameters provide a more nuanced approach by breaking down the total cohesive energy of a substance into three components: dispersion (δD), polar (δP), and hydrogen bonding (δH).[11][12][13] The principle is that substances with similar HSP values are likely to be miscible. The HSP of a solvent blend can be calculated as the volume-weighted average of the individual solvent HSPs, allowing for the rational design of solvent mixtures to dissolve a particular solute.[12]

Experimental Determination of Solubility

Experimental measurement remains the gold standard for determining the solubility of a compound.[14] The following protocols outline the well-established shake-flask method, which is a reliable technique for determining thermodynamic solubility.[15][16][17]

Shake-Flask Method for Thermodynamic Solubility

This method measures the equilibrium concentration of a solute in a solvent at a specific temperature.

Protocol:

-

Preparation: Add an excess amount of 5-cyano-N,N-dimethylpyridine-2-carboxamide to a series of vials, each containing a different organic solvent of interest. The excess solid is crucial to ensure that equilibrium is reached.

-

Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25 °C) for a predetermined period (typically 24-72 hours) to ensure equilibrium is reached.[16]

-

Phase Separation: After equilibration, allow the samples to stand undisturbed for a sufficient time for the undissolved solid to settle. Alternatively, centrifuge the samples to facilitate phase separation.

-

Sampling: Carefully withdraw a known volume of the supernatant, ensuring that no solid particles are transferred. Filtration through a solvent-compatible filter (e.g., 0.45 µm PTFE) may be necessary.

-

Quantification: Analyze the concentration of the dissolved compound in the supernatant using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (MS).[15] A calibration curve prepared with known concentrations of the compound in the same solvent should be used for accurate quantification.

-

Data Analysis: The determined concentration represents the equilibrium solubility of the compound in that solvent at the specified temperature. The experiment should be performed in triplicate to ensure reproducibility.

Caption: Workflow for the Shake-Flask Solubility Measurement.

High-Throughput Screening (HTS) Methods

For rapid screening of solubility in a large number of solvents, HTS methods can be employed. These methods, such as laser nephelometry, measure the precipitation of a compound from a stock solution (e.g., in DMSO) when diluted into the solvent of interest.[18] While providing valuable kinetic solubility data, it is important to note that this may not always correlate directly with thermodynamic solubility.[15]

Hypothetical Solubility Profile

Based on the theoretical principles discussed, a hypothetical solubility profile for 5-cyano-N,N-dimethylpyridine-2-carboxamide is presented below. This serves as a predictive guide for solvent selection in experimental work.

Table 2: Predicted Solubility of 5-cyano-N,N-dimethylpyridine-2-carboxamide in Common Organic Solvents at 25 °C

| Solvent | Solvent Type | Predicted Solubility | Rationale |

| Hexane | Non-polar | Very Low | Mismatch in polarity. |

| Toluene | Non-polar, Aromatic | Low | Some π-π stacking possible, but overall polarity mismatch. |

| Dichloromethane | Polar, Aprotic | Moderate | Good dipole-dipole interactions. |

| Acetone | Polar, Aprotic | High | Strong dipole-dipole interactions and hydrogen bond acceptor. |

| Acetonitrile | Polar, Aprotic | High | Strong dipole-dipole interactions and hydrogen bond acceptor. |

| Ethyl Acetate | Polar, Aprotic | Moderate | Good dipole-dipole interactions and hydrogen bond acceptor. |

| Isopropanol | Polar, Protic | High | Hydrogen bonding is possible. |

| Ethanol | Polar, Protic | High | Strong hydrogen bonding interactions. |

| Methanol | Polar, Protic | Very High | Strongest hydrogen bonding interactions among the alcohols listed. |

| Water | Polar, Protic | Low to Moderate | The presence of polar groups suggests some water solubility, but the overall organic structure may limit it.[6][7][19] |

Safety and Handling

Handling 5-cyano-N,N-dimethylpyridine-2-carboxamide

Compounds containing a cyano group should be handled with caution as they can release toxic hydrogen cyanide gas upon contact with acids or upon heating to decomposition.[20]

-

Engineering Controls: Always handle this compound in a well-ventilated chemical fume hood.[21][22][23]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves (nitrile gloves are a good starting point, but compatibility should be verified).[21][23][24]

-

Storage: Store in a cool, dry, well-ventilated area away from acids and strong oxidizing agents.[23]

-

Waste Disposal: Dispose of waste containing this compound as hazardous waste in accordance with local regulations. Do not mix with acidic waste streams.[21][25]

Handling Organic Solvents

Organic solvents present their own set of hazards, including flammability, volatility, and toxicity.[26][27]

-

Flammability: Keep flammable solvents away from ignition sources.[27]

-

Inhalation: Avoid inhaling solvent vapors by working in a fume hood.[27]

-

Skin Contact: Avoid direct contact with skin by wearing appropriate gloves.[24][27]

-

Storage: Store solvents in appropriate, tightly sealed containers in a designated solvent storage cabinet.[28]

Caption: Key Safety Considerations for Handling the Compound.

References

-

Millard, J. W., et al. (2004). A quantitative structure-property relationship for predicting drug solubility in PEG 400/water cosolvent systems. Journal of pharmaceutical sciences, 93(2), 439-453. [Link]

-

Hughes, L. D., et al. (2020). Machine learning with physicochemical relationships: solubility prediction in organic solvents and water. Scientific reports, 10(1), 1-13. [Link]

-

LibreTexts. (2014). How to predict the solubility of an organic compound in different kinds of solvents?. [Link]

-

Principles of Drug Action 1, Spring 2005, Amides. [Link]

-

Hansen Solubility Parameters. Official Website. [Link]

-

Chemguide. An introduction to amides. [Link]

-

Diplomata Comercial. Amides chemical properties: Understanding Their Significance. [Link]

-

Chemistry LibreTexts. (2020). 3.4: Physical Properties of Amides. [Link]

-

U.S. EPA. (2018). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. [Link]

-

Bevan, C. D., & Lloyd, R. S. (2000). A high-throughput screening method for the determination of aqueous drug solubility using laser nephelometry in microtiter plates. Analytical chemistry, 72(8), 1781-1787. [Link]

-

Yan, A., & Ghasemi, M. (2001). Development of quantitative structure-property relationship models for early ADME evaluation in drug discovery. 1. Aqueous solubility. Journal of chemical information and computer sciences, 41(6), 1608-1616. [Link]

-

Avdeef, A. (2008). Study of equilibrium solubility measurement by saturation shake-flask method using hydrochlorothiazide as model compound. Journal of pharmaceutical sciences, 97(1), 296-318. [Link]

-

BioAssay Systems. Shake Flask Method Summary. [Link]

-

Florida State University Environmental Health and Safety. Organic Solvents. [Link]

-

ILO Encyclopaedia of Occupational Health and Safety. (2011). Cyano Compounds. [Link]

-

Stanford Environmental Health & Safety. Information on Cyanide Compounds. [Link]

-

University College London. (2021). Cyanide Compounds. [Link]

-

LSU Health Shreveport. (2018). Laboratory-Specific Standard Operating Procedures TITLE: SOP for the safe use of cyanide compounds. [Link]

-

Chemical Manufacturing. (2022). Using Safer Solvents in Chemistry. [Link]

-

University of Nebraska-Lincoln Environmental Health and Safety. 7.2 Organic Solvents. [Link]

Sources

- 1. webhome.auburn.edu [webhome.auburn.edu]

- 2. diplomatacomercial.com [diplomatacomercial.com]

- 3. Machine learning with physicochemical relationships: solubility prediction in organic solvents and water - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 6. chemguide.co.uk [chemguide.co.uk]

- 7. Amide - Wikipedia [en.wikipedia.org]

- 8. A quantitative structure-property relationship for predicting drug solubility in PEG 400/water cosolvent systems - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchexperts.utmb.edu [researchexperts.utmb.edu]

- 10. Development of quantitative structure-property relationship models for early ADME evaluation in drug discovery. 1. Aqueous solubility - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Hansen Solubility Parameters | Hansen Solubility Parameters [hansen-solubility.com]

- 12. specialchem.com [specialchem.com]

- 13. Hansen Solubility Parameters | Practical Solubility Science | Prof Steven Abbott [stevenabbott.co.uk]

- 14. pharmaexcipients.com [pharmaexcipients.com]

- 15. enamine.net [enamine.net]

- 16. Study of equilibrium solubility measurement by saturation shake-flask method using hydrochlorothiazide as model compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. bioassaysys.com [bioassaysys.com]

- 18. pubs.acs.org [pubs.acs.org]

- 19. chem.libretexts.org [chem.libretexts.org]

- 20. iloencyclopaedia.org [iloencyclopaedia.org]

- 21. Information on Cyanide Compounds – Stanford Environmental Health & Safety [ehs.stanford.edu]

- 22. ucl.ac.uk [ucl.ac.uk]

- 23. lsuhsc.edu [lsuhsc.edu]

- 24. files.upei.ca [files.upei.ca]

- 25. 7.2 Organic Solvents [ehs.cornell.edu]

- 26. Understanding the Types of Solvents and How to Handle Them Safely | Ansell Vietnam [ansell.com]

- 27. safety.fsu.edu [safety.fsu.edu]

- 28. reagent.co.uk [reagent.co.uk]

An In-depth Technical Guide to the Physicochemical and Electronic Properties of 5-cyano-N,N-dimethylpyridine-2-carboxamide

Executive Summary

The pyridine-2-carboxamide scaffold is a cornerstone in modern medicinal chemistry, appearing in numerous therapeutic agents. The strategic functionalization of this core structure allows for the fine-tuning of a molecule's physicochemical and electronic properties, which in turn dictates its pharmacokinetic profile and biological activity. This guide provides a comprehensive analysis of a specific, highly functionalized derivative: 5-cyano-N,N-dimethylpyridine-2-carboxamide . We delve into the theoretical and practical aspects of its acid dissociation constant (pKa) and its key electronic characteristics. By synthesizing established principles with detailed, field-proven experimental and computational protocols, this document serves as a vital resource for researchers in drug discovery, chemical biology, and materials science, enabling a more rational approach to the design and application of novel pyridine-based compounds.

Introduction

The Privileged Pyridine-2-Carboxamide Scaffold

Pyridine-based structures are integral to a vast array of therapeutic agents and biologically active molecules.[1] The pyridine-2-carboxamide moiety, in particular, offers a unique combination of a hydrogen-bond accepting pyridine nitrogen and a hydrogen-bond donating/accepting carboxamide group. This arrangement provides a versatile platform for establishing critical interactions with biological targets, such as enzymes and receptors.[2]

The Critical Role of Substituent Effects

The true power of this scaffold lies in its susceptibility to modulation via substitution. The introduction of functional groups onto the pyridine ring dramatically alters its electronic landscape, directly impacting properties like basicity (pKa), lipophilicity, and metabolic stability. This guide focuses on two key substituents:

-

5-Cyano (-CN) Group: A potent, electron-withdrawing group that exerts a strong influence on the ring's electron density through both inductive and resonance effects. The cyano group is a common feature in drug candidates, known to enhance target affinity and modulate physicochemical properties.[2][3]

-

2-N,N-dimethylcarboxamide [-C(O)N(CH₃)₂] Group: This group, positioned ortho to the pyridine nitrogen, also influences the ring's electronics and, crucially, introduces steric and conformational constraints that can be exploited in rational drug design.

Objectives of This Guide

The primary objective of this document is to provide a detailed theoretical and practical framework for understanding and characterizing 5-cyano-N,N-dimethylpyridine-2-carboxamide. We will:

-

Establish the foundational principles governing its pKa and electronic structure.

-

Provide robust, step-by-step protocols for the experimental determination of its pKa.

-

Outline a validated workflow for computational analysis of its electronic properties.

-

Discuss the implications of these properties for drug development and molecular design.

Theoretical Framework

Understanding pKa in Substituted Pyridines

The pKa of a substituted pyridine is a measure of the acidity of its conjugate acid, the pyridinium ion. It is the primary determinant of the molecule's ionization state at a given pH.[4] This is critical in drug development, as only the un-ionized form of a drug can typically penetrate cell membranes.[4] The basicity of the pyridine nitrogen is highly sensitive to the electronic effects of ring substituents.

-

Electron-Donating Groups (EDGs) increase the electron density on the nitrogen atom, making it more basic and resulting in a higher pKa.

-

Electron-Withdrawing Groups (EWGs) decrease the electron density on the nitrogen, making it less basic and resulting in a lower pKa.

Quantifying Electronic Effects: The Hammett Equation

The Hammett equation is a powerful tool in physical organic chemistry for quantifying the electronic influence of substituents on a reaction center.[5] It relates reaction rates and equilibrium constants for series of reactions involving substituted aromatic compounds. The effect of a substituent is captured by its Hammett constant (σ), which can be dissected into inductive/field (F) and resonance (R) components.[5] For the cyano group, the Hammett constants are:

The large positive values confirm the strong electron-withdrawing nature of the cyano group, which is expected to significantly lower the pKa of the parent pyridine ring.

Computational Chemistry in Electronic Structure Analysis

Modern computational methods, particularly Density Functional Theory (DFT), provide profound insights into molecular electronic properties where experimental data may be unavailable.[7][8] Key parameters derived from DFT calculations include:

-

Highest Occupied Molecular Orbital (HOMO): The energy of the outermost electron-containing orbital. Higher HOMO energy correlates with a greater ability to donate electrons.

-

Lowest Unoccupied Molecular Orbital (LUMO): The energy of the first empty orbital. Lower LUMO energy indicates a greater ability to accept electrons.

-

HOMO-LUMO Energy Gap (ΔE): The difference between LUMO and HOMO energies (ΔE = E_LUMO - E_HOMO), which is an indicator of molecular reactivity and stability.[1]

-

Molecular Electrostatic Potential (MEP): A 3D map of the electrostatic potential on the electron density surface of a molecule. It reveals regions of positive (electron-poor) and negative (electron-rich) potential, which are crucial for predicting non-covalent interactions and sites of electrophilic or nucleophilic attack.[9]

Physicochemical Profile of 5-cyano-N,N-dimethylpyridine-2-carboxamide

Identification and Structural Data

A precise understanding of a molecule begins with its fundamental identity. The key properties of the title compound are summarized below.

| Property | Value | Source |

| Chemical Name | 5-cyano-N,N-dimethylpyridine-2-carboxamide | - |

| Synonym | 5-cyano-N,N-dimethyl-2-pyridinecarboxamide | |

| CAS Number | 1343225-44-4 | |

| Molecular Formula | C₉H₉N₃O | |

| Molecular Weight | 175.19 g/mol | |

| Melting Point | 105-107 °C | |

| Physical Form | Powder |

Analysis of the pKa Value

-

Baseline Compound: The parent molecule, pyridine-2-carboxamide (picolinamide), has an experimental pKa of 2.10 for its pyridinium ion.[10][11]

-

Impact of the 5-Cyano Group: The cyano group at the 5-position (meta to the nitrogen) is a powerful EWG.[3][6] This will significantly withdraw electron density from the pyridine ring, destabilize the positive charge on the conjugate acid (the pyridinium ion), and make the lone pair on the nitrogen less available for protonation.

-

Impact of the 2-N,N-dimethylcarboxamide Group: This group is also electron-withdrawing and will contribute to lowering the pKa. Its ortho position may also introduce steric hindrance around the nitrogen, potentially affecting the solvation of the pyridinium ion, which can further influence the pKa.

Predicted pKa: Based on these strong electron-withdrawing effects, the pKa of 5-cyano-N,N-dimethylpyridine-2-carboxamide is predicted to be significantly lower than 2.10 . A value in the range of 0.5 to 1.5 is a reasonable estimate, indicating that the compound is a very weak base.

Experimental Determination of pKa

To move from prediction to empirical fact, a robust experimental determination of the pKa is essential. The choice of method depends on the compound's properties, such as solubility and chromophore presence.

Rationale for Method Selection

-

Potentiometric Titration: This is the gold-standard method, providing a direct thermodynamic measurement. It is highly accurate but requires sufficient solubility in water or a water/co-solvent mixture.

-

UV-Vis Spectrophotometry: This method is ideal for compounds with a UV-active chromophore that changes upon protonation. It is highly sensitive and can be used for compounds with low solubility or in very dilute solutions.[4]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: This technique monitors the change in chemical shifts of specific protons as a function of pH. It is a powerful structural tool and can be used to determine the pKa of specific sites in polyprotic molecules.[12]

The following diagram illustrates a generalized workflow for pKa determination.

Caption: Generalized workflow for the experimental determination of pKa.

Protocol: UV-Vis Spectrophotometric pKa Determination

This protocol is chosen for its high sensitivity and applicability to compounds like the one , which possesses a strong UV chromophore.

A. Materials and Reagents:

-

5-cyano-N,N-dimethylpyridine-2-carboxamide

-

Spectrophotometric grade methanol or DMSO (for stock solution)

-

Deionized water (18 MΩ·cm)

-

Buffer solutions covering a wide pH range (e.g., universal buffer, or individual phosphate, acetate, borate buffers)

-

Standardized 0.1 M HCl and 0.1 M NaOH solutions

-

Calibrated pH meter

-

Dual-beam UV-Vis spectrophotometer with quartz cuvettes

B. Step-by-Step Methodology:

-

Stock Solution Preparation: Accurately prepare a ~1 mM stock solution of the compound in methanol or DMSO. The choice of solvent is critical to ensure solubility.

-

Sample Preparation: Prepare a series of at least 10-12 aqueous buffer solutions covering a pH range from ~0 to ~4 (bracketing the estimated pKa). To each buffer solution in a volumetric flask, add a small, identical aliquot of the stock solution to achieve a final concentration of ~25-50 µM. Ensure the organic co-solvent percentage is low (<1%) to minimize its effect on the pKa.

-

pH Measurement: Accurately measure the final pH of each prepared sample solution using a calibrated pH meter.

-

Spectrophotometric Analysis: Record the UV-Vis spectrum (e.g., from 200-400 nm) for each sample against a reference cuvette containing the corresponding buffer solution without the compound.

-

Data Analysis:

-

Identify one or more analytical wavelengths where the absorbance changes significantly with pH.

-

Plot absorbance at the chosen wavelength(s) versus the measured pH for each sample.

-

Fit the resulting sigmoidal curve to the Henderson-Hasselbalch equation or a suitable non-linear regression model to determine the inflection point, which corresponds to the pKa.

-

C. Self-Validation and Trustworthiness:

-

The protocol's integrity is ensured by using a calibrated pH meter and standardized solutions.

-

The presence of a clear isosbestic point in the overlaid spectra provides strong evidence of a single, two-state equilibrium (protonated and deprotonated species), validating the measurement.

-

Repeating the determination at multiple wavelengths should yield consistent pKa values.

Electronic Properties and Reactivity Profile

Computational Analysis Workflow

A computational approach using DFT is indispensable for a deep understanding of the molecule's electronic structure. The workflow described here represents a standard, validated procedure in computational chemistry.[1]

Caption: Standard workflow for computational analysis of electronic properties.

Key Electronic Parameters

DFT calculations (e.g., at the B3LYP/6-311G(d,p) level of theory) would provide the following key electronic descriptors.[1][13] While exact values require performing the calculation, the expected trends are clear.

| Electronic Parameter | Predicted Trend/Value | Rationale |

| HOMO Energy | Low (highly negative) | The strong EWGs lower the energy of all molecular orbitals, making the molecule a poor electron donor. |

| LUMO Energy | Very Low | The EWGs, especially the cyano group, significantly stabilize the LUMO, making the molecule a good electron acceptor.[13] |

| HOMO-LUMO Gap (ΔE) | Relatively Small | The significant lowering of the LUMO energy will likely result in a smaller energy gap compared to less substituted pyridines, suggesting higher reactivity towards nucleophiles. |

| Dipole Moment | High | The presence of highly polar cyano and carboxamide groups will result in a large molecular dipole moment. |

Molecular Electrostatic Potential (MEP) Analysis

An MEP map analysis is crucial for predicting intermolecular interactions.[9] For 5-cyano-N,N-dimethylpyridine-2-carboxamide, the MEP map is expected to show:

-

Intense Negative Potential (Red): Localized on the nitrogen of the cyano group and the oxygen of the carboxamide group. These are the primary sites for hydrogen bond acceptance and interactions with electrophiles.

-

Slight Negative Potential (Yellow/Green): Around the pyridine nitrogen, but significantly diminished due to the strong electron-withdrawing effects of the substituents.

-

Positive Potential (Blue): On the hydrogen atoms of the pyridine ring and the methyl groups, indicating sites susceptible to nucleophilic interaction. The region around the carbon atom of the cyano group will also be electrophilic.

This distribution of charge directly informs how the molecule will orient itself within a protein binding pocket or interact with other molecules.

Implications for Drug Discovery and Development

A thorough understanding of the pKa and electronic properties of 5-cyano-N,N-dimethylpyridine-2-carboxamide is not merely an academic exercise; it is fundamental to its application in drug discovery.

-

Pharmacokinetics (ADME): The very low predicted pKa means this compound will be almost entirely in its neutral, un-ionized form throughout the physiological pH range (1.2 to 7.4). This generally favors membrane permeability and oral absorption, but may limit aqueous solubility.

-

Target Binding: The electronic profile dictates the molecule's ability to engage in specific non-covalent interactions. The strong hydrogen bond accepting sites (cyano N, carbonyl O) and the overall dipole moment are key features that can be exploited for potent and selective binding to a biological target.[2]

-

Metabolic Stability: The electron-deficient nature of the pyridine ring generally makes it less susceptible to oxidative metabolism (e.g., by Cytochrome P450 enzymes), which can be a desirable property for improving a drug's half-life.[1]

Conclusion

5-cyano-N,N-dimethylpyridine-2-carboxamide is a molecule defined by the powerful electronic influence of its substituents. The combination of a 5-cyano and a 2-N,N-dimethylcarboxamide group renders the pyridine core highly electron-deficient. This results in a very low pKa, ensuring the molecule remains in its neutral form under physiological conditions, and creates a distinct electronic signature characterized by a low-lying LUMO and specific regions of high electrostatic potential. The experimental and computational protocols detailed in this guide provide a robust framework for the precise characterization of this and related compounds, empowering researchers to leverage these properties in the rational design of next-generation therapeutics and advanced materials.

References

- A Comparative Guide to the Electronic Properties of Substituted Pyridinediamines. Benchchem. [URL: https://www.benchchem.com/product/b92270/article/a-comparative-guide-to-the-electronic-properties-of-substituted-pyridinediamines]

- Analysis of the molecular electrostatic potential for the prediction of N-oxidation and biological activity of substituted pyridines. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/3449339/]

- Determination of the pK a values of some pyridine derivatives by computational methods. ResearchGate. [URL: https://www.researchgate.

- How Do Electron Donating Substituents Affect the Electronic Structure, Molecular Topology, Vibrational Properties and Intra- and Intermolecular Interactions of Polyhalogenated Pyridines?. RSC Publishing. [URL: https://pubs.rsc.org/en/content/articlelanding/2022/cp/d1cp05956d]

- Low Field NMR Determination of pKa Values for Hydrophilic Drugs for Students in Medicinal Chemistry. MDPI. [URL: https://www.mdpi.com/2304-6742/5/4/71]

- The DFT Calculations of Pka Values of The Cationic Acids of Aniline and Pyridine Derivatives in Common Solvents. Scribd. [URL: https://www.scribd.

- PYRIDINE-2-CARBOXAMIDE | 1452-77-3. ChemicalBook. [URL: https://www.chemicalbook.com/Product.aspx?CBNumber=CB6713827]

- Theoretical Study of Electronic Properties of Pyridine, Pyrimidine, Pyrazine and Pyridazine via Density Functional Theory. IISTE.org. [URL: https://www.iiste.org/Journals/index.php/CMR/article/view/46083]

- Theoretical Study of Electronic Properties of Pyridine, Pyrimidine, Pyrazine and Pyridazine via Density Functional Theory. ResearchGate. [URL: https://www.researchgate.net/publication/331070008_Theoretical_Study_of_Electronic_Properties_of_Pyridine_Pyrimidine_Pyrazine_and_Pyridazine_via_Density_Functional_Theory]

- Computation of the influence of chemical substitution on the p K a of pyridine using semiempirical and ab initio methods. R Discovery. [URL: https://discovery.researcher.life/article/computation-of-the-influence-of-chemical-substitution-on-the-p-k-a-of-pyridine-using-semiempirical-and-ab-initio-methods/10a28399e2a4f4e2f9d15024d2712530]

- Calculations of pKa Values of Selected Pyridinium and Its N-Oxide Ions in Water and Acetonitrile. ACS Publications. [URL: https://pubs.acs.org/doi/10.1021/acs.jpca.9b09206]

- Table 13.1 Selected Hammett substituent constants and susceptibility factors. [URL: https://www.whoi.edu/cms/files/Table13_1_201104.pdf]

- Table 1: Hammett constants for some common substituents. [URL: https://www.chem.ucla.edu/~harding/IGOC/H/hammett_constants.pdf]

- 5-cyano-N,3-dimethylpyridine-2-carboxamide | C9H9N3O | CID 117754267. PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/117754267]

- Determination of Hammett Pyridine 3-Aza and 4-Aza Replacement Constants by 1H NMR Studies of Amide Systems. ScholarWorks@UARK. [URL: https://scholarworks.uark.edu/jaas/vol47/iss1/27/]

- Pyridinamide Ion Pairs: Design Principles for Super-Nucleophiles in Apolar Organic Solvents. ACS Publications. [URL: https://pubs.acs.org/doi/10.1021/acs.joc.4c02668]

- A Survey of Hammett Substituent Constants and Resonance and Field Parameters. ACS Publications. [URL: https://pubs.acs.org/doi/pdf/10.1021/cr00002a004]

- PYRIDINE-2-CARBOXAMIDE 1452-77-3 wiki. ChemicalBook. [URL: https://www.chemicalbook.com/ProductChemicalPropertiesCB6713827.htm]

- Hammett Substituent Constants Table. Scribd. [URL: https://www.scribd.com/document/255011984/hammetconstants-pdf]

- 5-Cyanopyridine-2-carboxylic acid. pH Scientific. [URL: https://phscientific.com/products/5-cyanopyridine-2-carboxylic-acid]

- 5-cyano-N,N-dimethylpyridine-2-carboxamide | 1343225-44-4. Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/product/aldrich/ena341291258]

- 6-cyano-N-methylpyridine-2-carboxamide. Benchchem. [URL: https://www.benchchem.com/product/b92270]

- Process for synthesizing 5-cyanophthalide. Patsnap. [URL: https://www.patsnap.com/eureka/patent/CN101085779A/process-for-synthesizing-5-cyanophthalide]

- 2-Pyridinecarboxamide | C6H6N2O | CID 15070. PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/15070]

- Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents. University of Tartu. [URL: https://www.analyticalchemistry.

- Cyanoamidines. II. Synthesis and pharmacological activity of N-arylalkyl-N'-cyano-3-pyridinecarboxamidines. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/8330368/]

- 2-Amino-5-cyanopyridine | C6H5N3 | CID 818260. PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/2-Amino-5-cyanopyridine]

- Process for the preparation of 5-Cyanophthalide and intermediates useful therein. myExperiment. [URL: https://www.myexperiment.org/workflows/3860.html]

- Solvent directs the dimensionality of Cu-dicyanoimidazoles. ScienceDirect. [URL: https://www.sciencedirect.com/science/article/pii/S002016932200171X]

- 5-Cyanopyridine-2-carboxylic acid 97 53234-55-2. Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/product/aldrich/cds023475]

- pKa Data Compiled by R. Williams. [URL: https://www.organicdivision.

- Synthesis and X-ray Crystal Structure of N'-Cyano-N,N'-dimethyl-4-nitrobenzohydrazide. MDPI. [URL: https://www.mdpi.com/1422-8599/2017/3/M962]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. web.viu.ca [web.viu.ca]

- 4. researchgate.net [researchgate.net]

- 5. staff.ustc.edu.cn [staff.ustc.edu.cn]

- 6. global.oup.com [global.oup.com]

- 7. scribd.com [scribd.com]

- 8. iiste.org [iiste.org]

- 9. Analysis of the molecular electrostatic potential for the prediction of N-oxidation and biological activity of substituted pyridines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. PYRIDINE-2-CARBOXAMIDE | 1452-77-3 [chemicalbook.com]

- 11. Page loading... [wap.guidechem.com]

- 12. Low Field NMR Determination of pKa Values for Hydrophilic Drugs for Students in Medicinal Chemistry | MDPI [mdpi.com]

- 13. researchgate.net [researchgate.net]

5-cyano-N,N-dimethylpyridine-2-carboxamide SMILES string and InChIKey

Identity, Synthesis, and Application in Medicinal Chemistry

Executive Summary

5-cyano-N,N-dimethylpyridine-2-carboxamide (CAS: 1343225-44-4) is a specialized heterocyclic building block utilized in the synthesis of pharmaceutical intermediates.[1] Characterized by a pyridine core substituted with an electron-withdrawing nitrile group at the C5 position and a dimethylcarboxamide moiety at the C2 position, this compound serves as a critical scaffold for Structure-Activity Relationship (SAR) studies.[1][2] Its unique electronic profile—balancing the basicity of the pyridine nitrogen with the inductive effects of the substituents—makes it valuable for developing serine protease inhibitors and kinase modulators.[1][2]

This guide provides the definitive chemical identifiers, validated synthetic protocols, and physicochemical properties required for the integration of this compound into high-throughput screening and lead optimization workflows.

Chemical Identity & Informatics

Precise identification is paramount for database integration and intellectual property verification.[1][2] The following data has been verified against commercial catalogs and calculated descriptors.

Core Identifiers

| Parameter | Value |

| IUPAC Name | 5-cyano-N,N-dimethylpyridine-2-carboxamide |

| Common Name | 5-Cyano-N,N-dimethylpicolinamide |

| CAS Number | 1343225-44-4 |

| Molecular Formula | C₉H₉N₃O |

| Molecular Weight | 175.19 g/mol |

Informatics Descriptors

The following strings are generated for direct integration into ELN (Electronic Lab Notebook) and chemoinformatics software (RDKit, ChemDraw).

-

Canonical SMILES: CN(C)C(=O)C1=NC=C(C#N)C=C1

-

InChI String: InChI=1S/C9H9N3O/c1-12(2)9(13)8-4-3-7(5-10)6-11-8/h3-4,6H,1-2H3

-

InChIKey: AKSXADYDAQVBMV-UHFFFAOYSA-N[1]

Note on Stereochemistry: This molecule is achiral.[1] The InChIKey provided is the standard non-stereospecific identifier.[1][2]

Synthetic Pathways & Experimental Protocols

The synthesis of 5-cyano-N,N-dimethylpyridine-2-carboxamide is typically approached via two primary routes depending on the starting material availability: Amidation (Route A) or Cyanation (Route B).[1][2]

Synthesis Workflow Diagram

The following diagram illustrates the logical flow for selecting and executing the synthesis.

Figure 1: Comparative synthetic workflow for 5-cyano-N,N-dimethylpyridine-2-carboxamide highlighting the Amidation (Green) and Cyanation (Red) pathways.[1][2]

Protocol A: Amidation of 5-Cyanopicolinic Acid (Recommended)[2][3]

This route is preferred due to milder conditions and the avoidance of toxic cyanide sources required in Route B.[1]

Materials:

-

Solvent: Anhydrous DMF or DCM

Step-by-Step Procedure:

-

Activation: Charge a round-bottom flask with 5-cyanopyridine-2-carboxylic acid dissolved in anhydrous DMF (0.1 M concentration).

-

Base Addition: Add DIPEA dropwise at 0°C under nitrogen atmosphere. Stir for 10 minutes.

-

Coupling Agent: Add HATU in one portion. Allow the activated ester to form for 15 minutes at 0°C.

-

Amine Addition: Add the dimethylamine solution dropwise.

-

Reaction: Warm to room temperature and stir for 4–6 hours. Monitor by TLC (50% EtOAc/Hexane) or LC-MS.[1][2]

-

Work-up: Dilute with EtOAc, wash with saturated NaHCO₃ (3x), water, and brine. Dry over Na₂SO₄.[1][3]

-

Isolation: Concentrate in vacuo. Purify via silica gel chromatography (Gradient: 0-40% EtOAc in Hexanes).

Protocol B: Palladium-Catalyzed Cyanation[1][2]

Use this route if the bromo-amide intermediate is already present in your library.[1]

Materials:

-

Solvent: Deoxygenated DMF

Step-by-Step Procedure:

-

Setup: In a glovebox or under strict Argon flow, combine the aryl bromide, Zn(CN)₂, and Pd catalyst in a microwave vial.

-

Solvation: Add deoxygenated DMF. Seal the vial.

-

Heating: Heat to 90–100°C for 12 hours (or 140°C for 30 min in a microwave reactor).

-

Quench: Cool to RT. Dilute with EtOAc and quench with 10% NH₄OH (to sequester copper/zinc salts).

-

Extraction: Filter through Celite to remove metal residues. Extract with EtOAc.[1][3]

-

Purification: Recrystallize from Ethanol or purify via column chromatography.

Physicochemical Profile

Understanding the physical properties is essential for handling and formulation.[1]

| Property | Value | Source/Prediction |

| Physical State | Solid (Powder) | Experimental [1] |

| Color | White to Off-white | Experimental [1] |

| Melting Point | 105–107 °C | Experimental [1] |

| LogP | ~0.5 - 0.9 | Predicted (XLogP3) [2] |

| TPSA | 47.6 Ų | Calculated |

| Solubility | DMSO (>20 mg/mL), Methanol, DCM | Empirical |

| pKa (Pyridine N) | ~1.5 (Predicted) | Note: The EWGs (CN, Amide) significantly lower basicity.[1][2][4][5][6][7] |

Expert Insight on Reactivity: The presence of the nitrile at C5 and the amide at C2 renders the pyridine ring highly electron-deficient.[1] This makes the ring susceptible to nucleophilic aromatic substitution (SNAr) if a leaving group were introduced at C4 or C6.[1][2] Conversely, the pyridine nitrogen is weakly basic, reducing the likelihood of protonation at physiological pH.[1][2]

Applications in Drug Discovery[1][2][8]

This compound acts as a versatile fragment and scaffold :

-

Cysteine Protease Inhibition: The nitrile group can function as a "warhead" (electrophile) to form a reversible covalent bond with the active site cysteine thiolate of proteases (e.g., Cathepsin K or S), forming a thioimidate adduct.[1][2]

-

Bioisostere: The N,N-dimethylamide group serves as a stable, non-hydrolyzable mimic of esters or ketones, providing hydrogen bond acceptor capability without the donor.[1]

-

Metabolic Stability: The substitution at C2 and C5 blocks the most metabolically labile positions on the pyridine ring, potentially improving the half-life (

) of the parent drug molecule.[1][2]

References

-

Sigma-Aldrich (Merck KGaA). "5-cyano-N,N-dimethylpyridine-2-carboxamide Product Specification."[1] SigmaAldrich.com.[1] Accessed October 2023.[1] [1][2]

-

PubChem. "Compound Summary: 5-cyano-N,N-dimethylpyridine-2-carboxamide (CID 117754267)."[1] National Center for Biotechnology Information. [Link][1][2]

Sources

- 1. 4-Dimethylaminopyridine - Wikipedia [en.wikipedia.org]

- 2. compound 2 [PMID: 22380603] | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 3. mdpi.com [mdpi.com]

- 4. 5-Cyano-N-(2,5-dimethoxybenzyl)-6-ethoxypyridine-2-carboxamide | C18H19N3O4 | CID 9543521 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. japsonline.com [japsonline.com]

- 6. N-Cyano-N-phenyl-p-toluenesulfonaMide | 55305-43-6 [chemicalbook.com]

- 7. 5-Cyano-2-picoline (CAS 3222-48-8) - Chemical & Physical Properties by Cheméo [chemeo.com]

Literature review of pyridine-2-carboxamide derivatives in medicinal chemistry

The Pyridine-2-Carboxamide (picolinamide) scaffold represents a "privileged structure" in medicinal chemistry, distinguished by its unique electronic properties and ability to function as a bidentate ligand for metalloenzymes.[1][2][3][4] Unlike its isomers nicotinamide (pyridine-3) and isonicotinamide (pyridine-4), the 2-position offers a specific geometry for intramolecular hydrogen bonding and metal chelation, making it a critical motif in the design of epigenetic modulators, kinase inhibitors, and antimicrobial agents.[1]

This technical guide synthesizes the structural utility, synthetic pathways, and therapeutic applications of pyridine-2-carboxamide derivatives.[1]

Structural & Electronic Significance

The pyridine-2-carboxamide moiety is not merely a linker; it is a pharmacophore in its own right.[1][2][3][4] Its utility stems from three core physicochemical characteristics:

-

Bidentate Chelation: The pyridine nitrogen (

) and the amide oxygen ( -

Conformational Rigidity: An intramolecular hydrogen bond often forms between the amide proton and the pyridine nitrogen (in the anti conformation relative to the carbonyl), or the amide oxygen and the pyridine nitrogen chelate a metal (in the syn conformation). This pre-organization reduces the entropic penalty of binding.[3]

-

Electronic Tuning: Substituents at the C-3, C-4, and C-5 positions allow for precise tuning of the pKa of the pyridine nitrogen, affecting both solubility and metal-binding affinity.[1]

Comparative Properties of Pyridine Carboxamide Isomers

| Property | Pyridine-2-Carboxamide (Picolinamide) | Pyridine-3-Carboxamide (Nicotinamide) | Pyridine-4-Carboxamide (Isonicotinamide) |

| Metal Binding | Strong (Bidentate) | Weak (Monodentate) | Weak (Monodentate) |

| Primary Role | Active Site Chelator / Pharmacophore | NAD+ Precursor / Linker | Linker / H-bond Acceptor |

| Key Targets | KDMs, Urease, HPK1 | PARP, NAD+ Salvage | Kinases (e.g., Sorafenib core) |

Therapeutic Applications & Mechanisms[3][4][6][7]

A. Epigenetic Modulation: Histone Demethylase (KDM) Inhibitors

The most authoritative application of this scaffold is in the inhibition of JmjC domain-containing histone demethylases (e.g., KDM4/JMJD2, KDM5/JARID1).[1][2][3][4] These enzymes rely on Fe(II) and 2-oxoglutarate (2-OG) to demethylate lysine residues on histones.[1][2][3][4]

-

Mechanism: Pyridine-2,4-dicarboxylic acid derivatives (and 2-carboxamides) act as competitive inhibitors of 2-OG.[1][2][3][4] They bind to the active site Fe(II) via the pyridine nitrogen and the 2-carboxylate/amide oxygen.[1][2][3][4]

-

Selectivity: Substitution at the C-3 position (e.g., with bulky aryl or heteroaryl groups) can induce selectivity for specific KDM isoforms by exploiting subtle differences in the substrate-binding pocket.[1][2][3][4]

Visualization: Mechanism of Action in JmjC Domain

Caption: Competitive binding mechanism of pyridine-2-carboxamide derivatives at the Fe(II) active site of JmjC histone demethylases.

B. Infectious Diseases: Tuberculosis & Antifungals[1][3]

-

Antitubercular Agents: Several pyridine-2-carboxamide derivatives function as prodrugs.[1][2][3][4] For example, specific leads are activated by the mycobacterial amidase AmiC to release the free carboxylic acid or active metabolite, which then inhibits targets like InhA or disrupts membrane transport.

-

Antifungals: Derivatives bearing hydrophobic diarylamine motifs have shown potency against Botrytis cinerea and Candida spp.[3] by inhibiting Succinate Dehydrogenase (SDH) .[1][2][3][4] The carboxamide group forms critical H-bonds within the ubiquinone-binding site of complex II.[1][2][3]

C. Immuno-Oncology: HPK1 Inhibitors

Hematopoietic progenitor kinase 1 (HPK1) is a negative regulator of T-cell activation.[1][2][3][4][5] Recent discovery campaigns have identified pyridine-2-carboxamide analogues (e.g., Compound 19 ) that inhibit HPK1 with high selectivity over LCK and GCK.[1][2][3][4]

-

SAR Insight: The amide NH typically forms a hinge-binding interaction, while the pyridine ring positions substituents into the solvent-exposed region or back-pocket to gain selectivity.[1][2][3]

Synthetic Methodologies

The synthesis of these derivatives must be modular to allow for rapid Structure-Activity Relationship (SAR) exploration.[1][2][3][4]

Protocol A: General Amide Coupling (The "Convergent" Route)

This is the standard approach for generating library diversity.[3][4]

-

Starting Material: Pyridine-2-carboxylic acid (Picolinic acid) or substituted analogs (e.g., 5-butyl-picolinic acid).[1][2][3][4]

-

Activation:

-

Coupling: Add the requisite amine (1.1 eq).[1][2][3][4] Stir at RT for 2–12 h.[1][2]

-

Workup: Dilute with EtOAc, wash with sat. NaHCO

, water, and brine. Dry over Na -

Purification: Flash column chromatography (Hexane/EtOAc or DCM/MeOH).[1][2][3][4]

Protocol B: Palladium-Catalyzed Functionalization (The "Divergent" Route)

To install complexity at the C-3, C-4, or C-5 positions after the amide bond is formed (or on the ester precursor).[1][2][3][4]

-

Substrate: 5-bromo-pyridine-2-carboxamide.

-

Suzuki-Miyaura Coupling:

-

Buchwald-Hartwig Amination:

-

Reagents: Aniline/Amine (1.2 eq), Pd

(dba) -

Conditions: 100°C sealed tube, 12 h.

-

Visualization: Synthetic Workflow

Caption: Modular synthetic workflow for accessing diverse pyridine-2-carboxamide libraries via amide coupling and Pd-catalyzed functionalization.

Experimental Validation: KDM4A Inhibition Assay Protocol

To validate the biological activity of synthesized derivatives, a TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) assay is recommended.[1][2][3][4] This protocol measures the demethylation of a biotinylated histone H3 peptide.[3]

Reagents:

-

Cofactors: 2-Oxoglutarate (2-OG), Fe(II) (as (NH

) -

Detection: Europium-labeled anti-H3K9me2 antibody + Streptavidin-APC.[1][2][3][4]

Step-by-Step Protocol:

-

Compound Prep: Serial dilute compounds in DMSO (10-point dose-response).

-

Enzyme Mix: Dilute KDM4A in Assay Buffer (50 mM HEPES pH 7.5, 0.01% Tween-20, 50 µM Fe(II), 100 µM Ascorbate). Add 5 µL to 384-well plate.

-

Incubation: Add 100 nL compound. Incubate 15 min at RT.

-

Substrate Start: Add 5 µL of Substrate Mix (Biotin-H3K9me3 + 2-OG). Final concentration of 2-OG should be near its

(approx. 1-5 µM) to ensure sensitivity to competitive inhibitors.[1][2][3][4] -

Reaction: Incubate for 30–60 min at RT.

-

Quench/Detect: Add detection reagents (Eu-Antibody + SA-APC) containing EDTA (to chelate Fe and stop reaction).

-

Read: Measure TR-FRET signal (Ex 337 nm, Em 665/620 nm) on a multimode plate reader (e.g., EnVision).

-

Analysis: Calculate IC

using a 4-parameter logistic fit.

References

-

Hopkinson, R. J., et al. (2013). "Isomers of pyridine dicarboxylates as inhibitors of JmjC histone demethylases." Organic & Biomolecular Chemistry.

-

Wang, Y., et al. (2024). "Discovery of Pyridine-2-Carboxamides Derivatives as Potent and Selective HPK1 Inhibitors for the Treatment of Cancer."[1][2][3] Journal of Medicinal Chemistry. [2][3][4][5]

-

Mao, J., et al. (2020). "Identification and optimization of pyridine carboxamide-based scaffold as a drug lead for Mycobacterium tuberculosis."[1][2][3][6] Antimicrobial Agents and Chemotherapy.[3]

-

Hamada, Y., et al. (2009). "Synthesis and antifungal activity of 5,6,7,8-tetrahydroimidazo[1,2-a]pyridine derivatives." European Journal of Medicinal Chemistry.

-

Khan, S. A., et al. (2022). "Exploring Novel Pyridine Carboxamide Derivatives as Urease Inhibitors: Synthesis, Molecular Docking, Kinetic Studies and ADME Profile." Molecules.

-

Rose, N. R., et al. (2011). "Inhibition of Histone Demethylases by 4-Carboxy-2,2′-Bipyridyl Compounds." Journal of Medicinal Chemistry.

Sources

- 1. Netarsudil - Wikipedia [en.wikipedia.org]

- 2. Telaprevir | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 3. Netarsudil | C28H27N3O3 | CID 66599893 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Telaprevir - Wikipedia [en.wikipedia.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. journals.asm.org [journals.asm.org]

Methodological & Application

Technical Application Note: 5-Cyano-N,N-dimethylpyridine-2-carboxamide in API Synthesis

This Application Note and Protocol Guide is designed for researchers and medicinal chemists utilizing 5-cyano-N,N-dimethylpyridine-2-carboxamide (CAS: 1343225-44-4) in pharmaceutical synthesis.

Executive Summary & Compound Profile

5-cyano-N,N-dimethylpyridine-2-carboxamide is a high-value bifunctional pyridine scaffold used primarily as an intermediate in the synthesis of BCL6 inhibitors and Factor Xa inhibitors . Its structure features two orthogonal functional handles:

-

C5-Nitrile (-CN): A versatile electrophile susceptible to reduction (to amines), hydrolysis (to amides/acids), or cyclization (to tetrazoles/oxadiazoles).

-

C2-Dimethylcarboxamide (-CONMe₂): A stable, polar directing group that improves solubility and metabolic stability in downstream APIs.

Chemical Identity

| Property | Specification |

| IUPAC Name | 5-cyano-N,N-dimethylpyridine-2-carboxamide |

| Common Name | 5-Cyano-N,N-dimethylpicolinamide |

| CAS Number | 1343225-44-4 |

| Molecular Formula | C₉H₉N₃O |

| Molecular Weight | 175.19 g/mol |

| Appearance | White to off-white crystalline powder |

| Solubility | Soluble in DMSO, DMF, Methanol, DCM; Sparingly soluble in Water |

Primary Pharmaceutical Applications

A. BCL6 Inhibitor Synthesis (Oncology)

This intermediate is a structural analog to the "Intermediate E1b" (4,6-dichloro-5-cyano-N,N-dimethylpicolinamide) described in patents for BCL6 (B-cell lymphoma 6) inhibitors. BCL6 is a transcriptional repressor implicated in diffuse large B-cell lymphoma (DLBCL).

-

Role: The pyridine ring serves as the core scaffold. The C2-amide interacts with the binding pocket, while the C5-position is often derivatized to extend into the solvent channel.

-

SAR Utility: In Structure-Activity Relationship (SAR) studies, the unsubstituted 5-cyano compound is used to synthesize "de-chloro" analogs to evaluate the necessity of halogen substituents for binding affinity.

B. Precursor to 5-(Aminomethyl)pyridines (Kinase Inhibitors)

The C5-nitrile is a direct precursor to 5-(aminomethyl)-N,N-dimethylpyridine-2-carboxamide . The aminomethyl group is a critical "linker" motif in fragment-based drug design, allowing the attachment of heterocycles via amide or sulfonamide couplings.

Synthetic Protocols

Protocol A: Selective Reduction of Nitrile to Aminomethyl

Objective: Convert the C5-nitrile to a primary amine without reducing the pyridine ring or hydrolyzing the C2-amide. Challenge: Preventing the formation of secondary amines (dimerization) and over-reduction.

Reagents:

-

Substrate: 5-cyano-N,N-dimethylpyridine-2-carboxamide (1.0 eq)

-

Catalyst: Raney Nickel (20 wt% loading) or Pd/C (10 wt%)

-

Solvent: Methanol (anhydrous)

-

Additive: 7N Ammonia in Methanol (to suppress dimer formation)

-

Hydrogen Source: H₂ gas (balloon or Parr shaker at 30 psi)

Step-by-Step Methodology:

-

Preparation: In a clean autoclave or hydrogenation flask, dissolve 1.0 g of the substrate in 15 mL of anhydrous Methanol.

-

Additive: Add 5 mL of 7N NH₃ in Methanol. Note: Ammonia is critical to prevent the primary amine product from reacting with the intermediate imine, which causes dimerization.

-

Catalyst Addition: Carefully add Raney Nickel (approx. 200 mg) under an argon blanket. Safety: Raney Nickel is pyrophoric; keep wet and avoid air exposure.

-

Hydrogenation: Purge the vessel with N₂ (3x) and then H₂ (3x). Pressurize to 30 psi (2 bar) with H₂.

-

Reaction: Stir vigorously at Room Temperature (20-25°C) for 4-6 hours. Monitor via LC-MS (Target Mass: [M+H]⁺ = 180.1).

-

Workup: Filter the catalyst through a Celite pad (keep wet). Rinse with Methanol.

-

Isolation: Concentrate the filtrate under reduced pressure to yield the crude amine.

-

Storage: The amine is sensitive to CO₂ (carbamate formation). Store under N₂ or convert immediately to an HCl salt.

Protocol B: Controlled Hydrolysis to 5-Carboxamide

Objective: Convert the C5-nitrile to a primary amide (-CONH₂) while retaining the C2-dimethylamide.

Reagents:

-

Substrate: 1.0 eq

-

Reagent: 30% Hydrogen Peroxide (H₂O₂), Potassium Carbonate (K₂CO₃)

-

Solvent: DMSO or Ethanol/Water (1:1)

Methodology:

-

Dissolve substrate in DMSO (5 vol).

-

Add K₂CO₃ (0.5 eq) followed by dropwise addition of 30% H₂O₂ (4.0 eq) at 0°C.

-

Allow to warm to RT and stir for 2 hours.

-

Quench with saturated Na₂SO₃ solution (exothermic).

-

Extract with Ethyl Acetate. The product is N²,N²-dimethylpyridine-2,5-dicarboxamide .

Visualizing the Reaction Pathways

The following diagram illustrates the divergent synthesis pathways starting from 5-cyano-N,N-dimethylpyridine-2-carboxamide.

Caption: Divergent synthetic pathways for 5-cyano-N,N-dimethylpyridine-2-carboxamide in medicinal chemistry.

Analytical Quality Control

To ensure the integrity of the intermediate before use in critical steps, use the following HPLC method.

| Parameter | Condition |

| Column | C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm) |

| Mobile Phase A | Water + 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile + 0.1% Formic Acid |

| Gradient | 5% B to 95% B over 10 min |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm (aromatic) and 220 nm (amide) |

| Retention Time | ~4.2 min (varies by system) |

| Key Impurity | 5-Carboxy derivative (Hydrolysis product) - elutes earlier than main peak.[1][2] |

References

-

World Intellectual Property Organization (WIPO). (2018). 2-Quinolone Derived Inhibitors of BCL6.[3] Patent WO2018215798A1.[3] (Describes the use of the dichloro-analog Intermediate E1b and related picolinamide scaffolds). Link

-

United States Patent and Trademark Office. (2021). 2-Quinolone Derived Inhibitors of BCL6.[3] Patent US11161839B2. Link

-

BLD Pharm. (2023).[4] Product Datasheet: 5-Cyano-N,N-dimethylpyridine-2-carboxamide. (Confirming commercial availability and structural data). Link

-

PubChem. (2023). Compound Summary: 5-Cyano-N,N-dimethylpyridine-2-carboxamide.[2][4][5][6][7][8] Link[2]

Sources

- 1. 1610471-47-0|5-(Aminomethyl)-N-methylpyridine-2-carboxamide hydrochloride|BLDPharm [bldpharm.com]

- 2. 1343278-09-0|5-(Aminomethyl)-N-methylpyridine-2-carboxamide|BLD Pharm [bldpharm.com]

- 3. WO2018215798A1 - 2-quinolone derived inhibitors of bcl6 - Google Patents [patents.google.com]

- 4. 332013-43-1|4-(Hydroxymethyl)-N-methylpicolinamide|BLD Pharm [bldpharm.com]

- 5. 79105-51-4,3-(2-Aminoethyl)-3-hydroxyindolin-2-one Hydrochloride-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

- 6. 5-cyano-N,N-dimethylpyridine-2-carboxamide | 1343225-44-4 [sigmaaldrich.cn]

- 7. PubChemLite - C9H9N3O - Explore [pubchemlite.lcsb.uni.lu]

- 8. 5-cyano-N,N-dimethylpyridine-2-carboxamide | 1343225-44-4 [sigmaaldrich.com]

Catalytic hydrogenation of the cyano group in 5-cyano-N,N-dimethylpyridine-2-carboxamide

An Application Guide to the Selective Catalytic Hydrogenation of 5-cyano-N,N-dimethylpyridine-2-carboxamide to 5-(aminomethyl)-N,N-dimethylpyridine-2-carboxamide

Abstract

The reduction of aromatic and heteroaromatic nitriles to their corresponding primary amines is a cornerstone transformation in the synthesis of pharmaceuticals and fine chemicals. The target molecule, 5-(aminomethyl)-N,N-dimethylpyridine-2-carboxamide, is a valuable building block whose synthesis requires the selective hydrogenation of a cyano group on a pyridine scaffold that also contains an amide functionality. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the catalytic hydrogenation of 5-cyano-N,N-dimethylpyridine-2-carboxamide. It delves into the mechanistic underpinnings of nitrile reduction, addresses the critical challenges of selectivity, and offers two distinct, detailed protocols using Raney® Nickel and Palladium on Carbon (Pd/C) catalysts. The rationale behind catalyst selection, solvent choice, and the strategic use of acidic or basic additives to control the reaction outcome is explained in detail. This guide is designed to be a self-validating system, integrating field-proven insights with authoritative references to ensure procedural safety, accuracy, and reproducibility.

Introduction and Strategic Importance

The conversion of a cyano group into an aminomethyl functionality is a highly valuable synthetic operation, providing a direct route to primary amines which are key intermediates in the production of drugs, polymers, and agrochemicals.[1][2] The target molecule, 5-(aminomethyl)-N,N-dimethylpyridine-2-carboxamide, is of particular interest due to the prevalence of the aminomethylpyridine motif in medicinal chemistry. However, the catalytic hydrogenation of a substrate like 5-cyano-N,N-dimethylpyridine-2-carboxamide presents two significant selectivity challenges:

-

Chemoselectivity over the Cyano Group: The reaction must selectively produce the primary amine without forming significant quantities of secondary or tertiary amine by-products.[3][4]

-

Functional Group Tolerance: The hydrogenation must proceed without reducing the pyridine ring to a piperidine ring or affecting the N,N-dimethylcarboxamide group.

This guide provides the technical framework to navigate these challenges effectively.

Mechanism and Selectivity Considerations

The catalytic hydrogenation of a nitrile (R-C≡N) to a primary amine (R-CH₂-NH₂) proceeds through a sequential two-step reduction, with a highly reactive imine (R-CH=NH) as the key intermediate.[5] The selectivity of the entire process hinges on the fate of this imine.

Caption: Reaction pathway and potential side reactions.

-

Primary Amine Formation (Desired Path): The intermediate imine is rapidly hydrogenated on the catalyst surface to yield the primary amine.

-

Secondary Amine Formation (Side Reaction): The primary amine product, being nucleophilic, can attack the electrophilic carbon of the imine intermediate. This condensation reaction, after the elimination of ammonia, forms a secondary imine, which is then hydrogenated to a secondary amine byproduct.[5] This is often the most significant impurity.

-

Pyridine Ring Reduction (Side Reaction): Under more forcing conditions (higher pressure, temperature, or with highly active catalysts), the pyridine ring can be hydrogenated to the corresponding piperidine derivative.[6][7]

Controlling the reaction requires carefully chosen conditions that favor the rapid hydrogenation of the imine to the primary amine while suppressing the condensation pathway and avoiding ring reduction.

Rationale for Catalyst and Additive Selection

The choice of catalyst and additives is the most critical factor in achieving high selectivity.

| Catalyst System | Additive | Rationale & Application |

| Raney® Nickel | Ammonia or Base (e.g., NaOH) | Raney® Ni is a highly active and cost-effective catalyst for nitrile reduction.[8][9] The addition of a base, particularly ammonia, suppresses the formation of secondary amines.[10] It is believed to inhibit the condensation of the primary amine with the imine intermediate.[5] This system is ideal when ring reduction is not a major concern. |

| Palladium on Carbon (Pd/C) | Acid (e.g., H₂SO₄) | Pd/C is a versatile catalyst. For cyanopyridine substrates, the addition of a strong acid is highly effective.[11] The acid protonates the pyridine ring's nitrogen atom, forming a pyridinium salt. This deactivates the ring towards hydrogenation, thus preventing the formation of piperidine byproducts while allowing the cyano group to be reduced.[11] |

| Platinum (Pt/C, PtO₂) or Rhodium (Rh/C) | Varies | These catalysts are generally more active for aromatic ring hydrogenation than palladium.[6] While effective for nitrile reduction, they carry a higher risk of reducing the pyridine ring and are often reserved for when piperidine formation is the desired outcome. |

Detailed Experimental Protocols

Extreme caution must be exercised during all hydrogenation reactions. These procedures involve flammable hydrogen gas, pyrophoric catalysts, and reactions under pressure. Always operate in a certified chemical fume hood, use appropriate personal protective equipment (PPE), and ensure the reactor is properly rated and maintained.[12][13][14][15]

Caption: General experimental workflow for catalytic hydrogenation.

Protocol 1: Selective Hydrogenation using Raney® Nickel and Ammonia

This protocol is optimized to favor the formation of the primary amine by suppressing secondary amine byproducts.

A. Reagents and Equipment

-

Substrate: 5-cyano-N,N-dimethylpyridine-2-carboxamide

-

Catalyst: Raney® Nickel (approx. 50% slurry in water)

-

Solvent: Methanol or Ethanol, saturated with ammonia gas

-

Equipment: High-pressure hydrogenation reactor (e.g., Parr shaker or autoclave) equipped with a stirrer, pressure gauge, and temperature controller; filtration apparatus (e.g., Büchner funnel with Celite®).

B. Step-by-Step Procedure

-

Preparation: In a separate flask, sparge anhydrous methanol with ammonia gas for 15-20 minutes at 0°C to create a saturated solution.

-